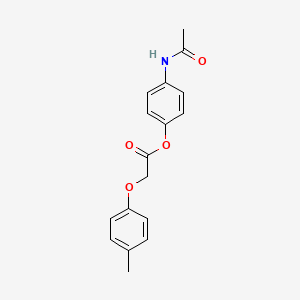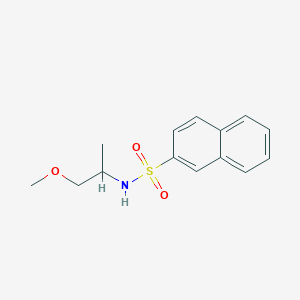
4-(acetylamino)phenyl (4-methylphenoxy)acetate
Overview
Description
4-(acetylamino)phenyl (4-methylphenoxy)acetate, also known as AMPA, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 4-(acetylamino)phenyl (4-methylphenoxy)acetate is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation, pain, and fever. By inhibiting the activity of COX enzymes, this compound reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, which are involved in inflammation, pain, and fever. It has also been shown to exhibit antioxidant properties, which can help protect the body against oxidative stress. Additionally, this compound has been shown to exhibit anti-tumor properties, which can help prevent the growth and spread of cancer cells.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-(acetylamino)phenyl (4-methylphenoxy)acetate in lab experiments is its relatively low cost compared to other compounds with similar properties. Additionally, this compound is readily available and easy to synthesize. However, one of the limitations of using this compound in lab experiments is its potential toxicity. It is important to handle this compound with care and take appropriate safety precautions when working with it.
Future Directions
There are several future directions for research on 4-(acetylamino)phenyl (4-methylphenoxy)acetate. One area of research is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research is the identification of new applications for this compound, particularly in the field of medicine. Additionally, research could be conducted to better understand the mechanism of action of this compound and its potential side effects. Overall, research on this compound has the potential to lead to new discoveries and applications in various fields.
Conclusion:
In conclusion, this compound, or this compound, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is synthesized by the reaction between 4-(acetylamino)phenol and 4-methylphenoxyacetic acid and has been extensively studied for its potential applications in medicine, agriculture, and material science. This compound acts by inhibiting the activity of COX enzymes, reducing the production of prostaglandins, and exhibiting various biochemical and physiological effects. While there are advantages to using this compound in lab experiments, it is important to take appropriate safety precautions due to its potential toxicity. There are several future directions for research on this compound, including the development of new synthesis methods, the identification of new applications, and the better understanding of its mechanism of action and potential side effects.
Scientific Research Applications
4-(acetylamino)phenyl (4-methylphenoxy)acetate has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties. It has also been studied for its potential use in the treatment of cancer, diabetes, and neurological disorders. In agriculture, this compound has been shown to exhibit herbicidal properties and has been studied for its potential use in weed control. In material science, this compound has been studied for its potential use in the synthesis of polymers and other materials.
properties
IUPAC Name |
(4-acetamidophenyl) 2-(4-methylphenoxy)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-12-3-7-15(8-4-12)21-11-17(20)22-16-9-5-14(6-10-16)18-13(2)19/h3-10H,11H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKADOFSNEXLXKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)OC2=CC=C(C=C2)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 4-(4-acetyl-1-piperazinyl)-3-[(3-methoxybenzoyl)amino]benzoate](/img/structure/B4411729.png)
![N-[2-(butyrylamino)phenyl]-2-(methylthio)benzamide](/img/structure/B4411746.png)
![1-(4-fluorophenyl)-3-{4-[2-(4-pyridinyl)ethyl]-1-piperazinyl}-2,5-pyrrolidinedione](/img/structure/B4411753.png)

![1-(4-methoxyphenyl)-3-[(2-methyl-5,6,7,8-tetrahydro-4-quinazolinyl)thio]-2,5-pyrrolidinedione](/img/structure/B4411767.png)
![3-(2-methyl-3-furyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B4411775.png)
![1-ethyl-3-{4-[6-(4-methoxyphenyl)-2-methyl-4-pyrimidinyl]-1-piperazinyl}-2,5-pyrrolidinedione](/img/structure/B4411793.png)
![N-(3-methylphenyl)-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide](/img/structure/B4411797.png)
![N-(2-fluorophenyl)-2-{[5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4411798.png)

![N-{2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-methylpropanamide](/img/structure/B4411818.png)
![2-[4-({[2-(1H-indol-3-yl)ethyl]amino}methyl)-2-methoxyphenoxy]acetamide hydrochloride](/img/structure/B4411825.png)
![2-{4-[(butylamino)sulfonyl]phenoxy}acetamide](/img/structure/B4411832.png)
![1-(3-chlorophenyl)-4-(4-hydroxyphenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione](/img/structure/B4411834.png)